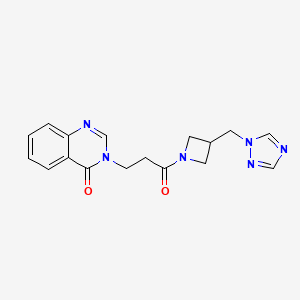

3-(3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

CAS No.: 2310039-91-7

Cat. No.: VC4615133

Molecular Formula: C17H18N6O2

Molecular Weight: 338.371

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2310039-91-7 |

|---|---|

| Molecular Formula | C17H18N6O2 |

| Molecular Weight | 338.371 |

| IUPAC Name | 3-[3-oxo-3-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]propyl]quinazolin-4-one |

| Standard InChI | InChI=1S/C17H18N6O2/c24-16(22-7-13(8-22)9-23-11-18-10-20-23)5-6-21-12-19-15-4-2-1-3-14(15)17(21)25/h1-4,10-13H,5-9H2 |

| Standard InChI Key | OJAUKDOPCBYWCY-UHFFFAOYSA-N |

| SMILES | C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)CN4C=NC=N4 |

Introduction

The compound 3-(3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex heterocyclic molecule. It combines several bioactive structural motifs, including quinazolinones, azetidines, and triazoles, which are well-known for their significant roles in medicinal chemistry. This compound is part of the quinazolinone family, which has been extensively studied for its pharmacological versatility.

Structural Features

The molecular structure of this compound includes:

-

Quinazolinone Core: A fused bicyclic system containing nitrogen atoms, known for its stability and bioactivity.

-

Azetidine Ring: A four-membered nitrogen-containing heterocycle that enhances molecular rigidity and bioavailability.

-

Triazole Group: A five-membered aromatic ring with three nitrogen atoms, contributing to antimicrobial and antifungal properties.

These features make the compound a potential candidate for drug discovery targeting antimicrobial, anticancer, and anti-inflammatory pathways.

Synthesis Pathway

The synthesis of this compound likely involves multi-step reactions:

-

Formation of Quinazolinone Core: Typically synthesized via cyclization of anthranilic acid derivatives with formamide or related reagents .

-

Azetidine Functionalization: The azetidine ring is introduced through nucleophilic substitution or cyclization reactions using appropriate precursors.

-

Triazole Attachment: The triazole moiety is incorporated via azide-alkyne cycloaddition (click chemistry), a widely used method for constructing triazole rings .

Pharmacological Potential

The individual components of the compound suggest diverse biological applications:

Antimicrobial Activity

Quinazolinone derivatives are known for their efficacy against gram-positive and gram-negative bacteria as well as fungi . The inclusion of a triazole group in the structure enhances this activity by improving interaction with microbial enzymes.

Anticancer Potential

The quinazolinone scaffold has shown promise in inhibiting cancer cell proliferation by targeting DNA topoisomerases and kinases . The addition of azetidine and triazole groups may further enhance selectivity and potency.

Challenges in Development

Despite its potential, challenges include:

-

Complex Synthesis: Multi-step reactions require optimization for scalability.

-

Solubility Issues: Quinazolinones often face solubility challenges that need to be addressed through formulation science .

-

Toxicity Profiling: Comprehensive studies are needed to evaluate safety profiles.

Future Directions

Further research could focus on:

-

Structure-Activity Relationship (SAR): Systematic modification of functional groups to optimize activity.

-

In Vivo Studies: Testing efficacy in animal models for antimicrobial and anticancer applications.

-

Formulation Development: Enhancing solubility and bioavailability through nanotechnology or prodrug approaches.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume